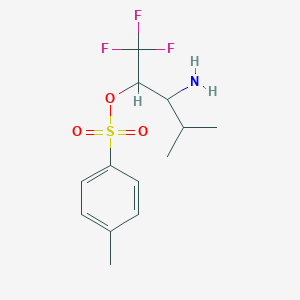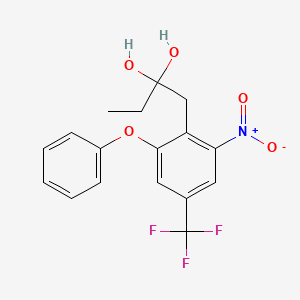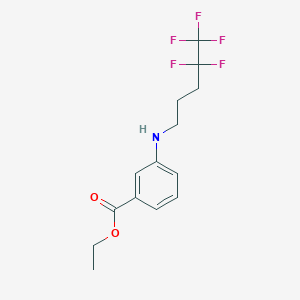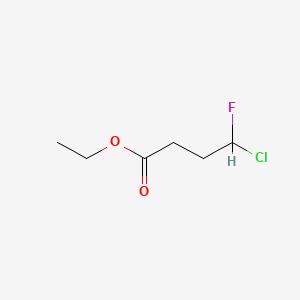
3-Amino-4-methyl-1,1,1-trifluoro-pentanol-2 tosylate, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-methyl-1,1,1-trifluoro-pentanol-2 tosylate (AMT-Tos) is a synthetic, small molecule compound that has been studied for its potential applications in scientific research. AMT-Tos is a novel compound that has been developed to provide a more stable and efficient alternative to other compounds used in research. This compound is highly soluble in water and has a low toxicity profile. It has been used in a variety of research applications, including biochemical and physiological studies, as well as in lab experiments.
Aplicaciones Científicas De Investigación
3-Amino-4-methyl-1,1,1-trifluoro-pentanol-2 tosylate, 98% has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies to study the effects of various drugs and compounds on the body. It has also been used in lab experiments to study the effects of various compounds on cell cultures. Additionally, it has been used to study the effects of various compounds on enzymes and proteins.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-methyl-1,1,1-trifluoro-pentanol-2 tosylate, 98% is not well understood. However, it is believed that the compound binds to the active sites of enzymes and proteins, which in turn alters their activity. This alteration in activity can lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-4-methyl-1,1,1-trifluoro-pentanol-2 tosylate, 98% are not fully understood. However, it has been shown to alter the activity of enzymes and proteins, which can lead to changes in the biochemical and physiological processes of the body. Additionally, it has been shown to have an inhibitory effect on certain enzymes, which can lead to changes in the metabolism of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Amino-4-methyl-1,1,1-trifluoro-pentanol-2 tosylate, 98% in lab experiments is its high solubility in water, which makes it easier to work with in experiments. Additionally, it has a low toxicity profile, making it safer to use in experiments. However, its mechanism of action is not well understood, so it is difficult to predict the exact effects of the compound on various biochemical and physiological processes.
Direcciones Futuras
There are a number of potential future directions for research involving 3-Amino-4-methyl-1,1,1-trifluoro-pentanol-2 tosylate, 98%. These include further studies to better understand its mechanism of action, as well as studies to determine its potential applications in drug development and other biomedical research. Additionally, further studies could be conducted to determine its potential applications in environmental remediation and other industrial processes. Finally, further studies could be conducted to investigate its potential toxicity and other safety concerns.
Métodos De Síntesis
3-Amino-4-methyl-1,1,1-trifluoro-pentanol-2 tosylate, 98% is synthesized through a two-step process. The first step involves the reaction of trifluoroacetic acid with 4-methyl-2-pentanol, followed by the addition of a tosyl chloride. The product of this reaction is then purified and isolated using a series of chromatography and recrystallization techniques. The final product is a white powder that has a purity of 98%.
Propiedades
IUPAC Name |
(3-amino-1,1,1-trifluoro-4-methylpentan-2-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO3S/c1-8(2)11(17)12(13(14,15)16)20-21(18,19)10-6-4-9(3)5-7-10/h4-8,11-12H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTDIRUEDRBKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C(C(C)C)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














